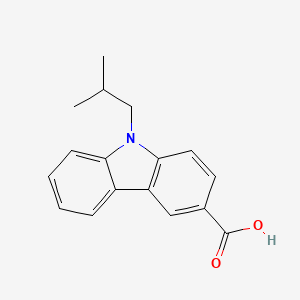
9-isobutyl-9H-carbazole-3-carboxylic acid
説明
9-Isobutyl-9H-carbazole-3-carboxylic acid (IBCA) is a heterocyclic organic compound that has attracted the attention of researchers due to its potential applications in various fields. IBCA has been synthesized using different methods, and its synthesis has been optimized to improve the yield and purity of the compound. Scientific research has focused on the mechanism of action of IBCA, its biochemical and physiological effects, and its potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 9-isobutyl-9H-carbazole-3-carboxylic acid is not fully understood, but it is believed to involve the interaction of the carbazole moiety with biological targets. 9-isobutyl-9H-carbazole-3-carboxylic acid has been shown to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals. 9-isobutyl-9H-carbazole-3-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase, which may be useful in the treatment of Alzheimer's disease. In addition, 9-isobutyl-9H-carbazole-3-carboxylic acid has been shown to exhibit antibacterial and antifungal activity, which may be attributed to its ability to disrupt the cell membrane.
Biochemical and Physiological Effects
9-isobutyl-9H-carbazole-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 9-isobutyl-9H-carbazole-3-carboxylic acid can induce apoptosis in cancer cells, which may be useful in the development of anticancer drugs. 9-isobutyl-9H-carbazole-3-carboxylic acid has also been shown to inhibit the growth of tumor cells and to enhance the activity of chemotherapeutic agents. In addition, 9-isobutyl-9H-carbazole-3-carboxylic acid has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
9-isobutyl-9H-carbazole-3-carboxylic acid has several advantages for lab experiments, including its high yield and purity, its stability, and its ease of synthesis. However, 9-isobutyl-9H-carbazole-3-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity. Researchers should take precautions when handling 9-isobutyl-9H-carbazole-3-carboxylic acid and should use appropriate safety measures to minimize the risk of exposure.
将来の方向性
There are several future directions for the research on 9-isobutyl-9H-carbazole-3-carboxylic acid. One direction is to explore the potential applications of 9-isobutyl-9H-carbazole-3-carboxylic acid in the field of optoelectronics and organic semiconductors. Another direction is to investigate the mechanism of action of 9-isobutyl-9H-carbazole-3-carboxylic acid and its potential applications in the treatment of Alzheimer's disease and cancer. In addition, future research could focus on the development of new synthesis methods for 9-isobutyl-9H-carbazole-3-carboxylic acid and the preparation of new functional materials based on 9-isobutyl-9H-carbazole-3-carboxylic acid.
科学的研究の応用
9-isobutyl-9H-carbazole-3-carboxylic acid has potential applications in various fields, including optoelectronics, organic semiconductors, and materials science. 9-isobutyl-9H-carbazole-3-carboxylic acid has been used as a building block for the synthesis of functional materials, such as conjugated polymers and dendrimers. 9-isobutyl-9H-carbazole-3-carboxylic acid has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In addition, 9-isobutyl-9H-carbazole-3-carboxylic acid has been used as a ligand for the preparation of metal-organic frameworks and as a precursor for the synthesis of carbazole-based materials.
特性
IUPAC Name |
9-(2-methylpropyl)carbazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11(2)10-18-15-6-4-3-5-13(15)14-9-12(17(19)20)7-8-16(14)18/h3-9,11H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNXMVJALSOWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B4644979.png)
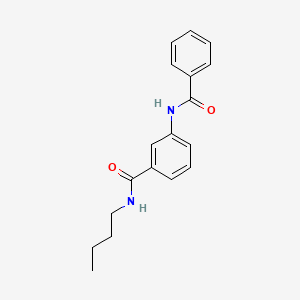
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4644987.png)
![4-bromo-5-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4644994.png)


![2-(3,4-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4645011.png)
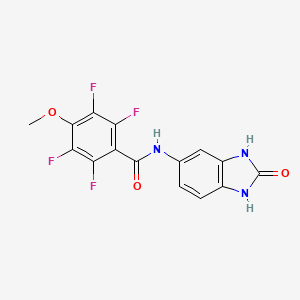
![dimethyl 2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)terephthalate](/img/structure/B4645030.png)
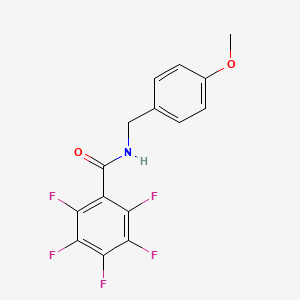

![N~1~-[2-(benzylthio)ethyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4645048.png)
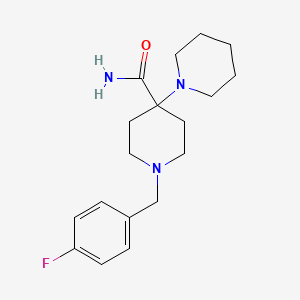
![4-[4-(2-propyn-1-yloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B4645083.png)